2-Methoxy-3-(trifluoromethyl)benzyl bromide
Overview
Description
Scientific Research Applications
Synthesis Applications
- Trifluoromethylation of Aliphatic Substrates: This compound plays a role in trifluoromethylation reactions. For instance, trifluoromethoxide anion generated from tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene can substitute activated bromides like benzyl bromide (Marrec et al., 2010).
- Electrochemical Bromination: Electrochemical bromination methods can yield compounds like 3-bromo 4-methoxy benzyl bromide from 4-methoxy toluene, showcasing the potential for synthesis of similar compounds (Kulangiappar et al., 2014).
- Functionalization of Benzene Derivatives: Regioselective metalation and subsequent functionalization of 1,3-bis(trifluoromethyl)benzene have been demonstrated, leading to the synthesis of various benzyl alcohols and benzaldehydes (Dmowski & Piasecka-Maciejewska, 1998).
Chemical Properties and Analysis
- Crystal and Molecular Structure Analysis: Studies like the one on benzyl(2-methoxyphenyl)diphenylphosphonium bromide provide insights into the crystal structure and molecular configurations of similar compounds (Wood et al., 1977).
- Nucleophilic Trifluoromethylation Reactions: Utilization in Cu(I)-mediated nucleophilic trifluoromethylation reactions, as seen with (trifluoromethyl)trimethylsilane, indicates its potential in creating complex organic molecules (Kim & Shreeve, 2004).
- Steric Effects in Chemical Reactions: The trifluoromethyl group's role in steric pressure in chemical reactions, as observed in various bromo(trifluoromethyl) compounds, can inform the design of reactions involving 2-methoxy-3-(trifluoromethyl)benzyl bromide (Schlosser et al., 2006).
Potential for Medicinal Chemistry
- Trifluoromethylation in Drug Discovery: The compound's utility in copper-mediated chemoselective trifluoromethylation of benzyl bromides for medicinal candidates highlights its relevance in drug discovery (Kawai et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-6(5-10)3-2-4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCBAINEGHXQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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